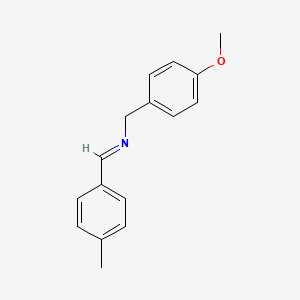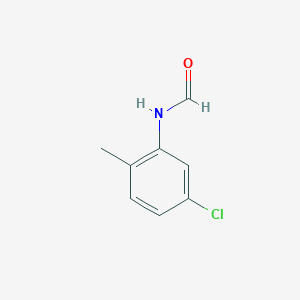![molecular formula C14H12S B11949948 [(E)-2-(Phenylsulfanyl)ethenyl]benzene](/img/structure/B11949948.png)
[(E)-2-(Phenylsulfanyl)ethenyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[(E)-2-phenylethenyl]thio}benzene is an organic compound that features a thioether linkage between a phenylethenyl group and a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[(E)-2-phenylethenyl]thio}benzene typically involves the reaction of a phenylethenyl halide with a thiol compound under basic conditions. One common method is the nucleophilic substitution reaction where the thiol group replaces the halide on the phenylethenyl group. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the deprotonation of the thiol, making it a more reactive nucleophile.
Industrial Production Methods
Industrial production of {[(E)-2-phenylethenyl]thio}benzene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Catalysts and solvents are chosen to maximize the reaction rate and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
{[(E)-2-phenylethenyl]thio}benzene can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol or hydrocarbon using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, hydrocarbons.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
{[(E)-2-phenylethenyl]thio}benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its ability to undergo various chemical modifications.
Mecanismo De Acción
The mechanism of action of {[(E)-2-phenylethenyl]thio}benzene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The thioether linkage can also undergo metabolic transformations, producing active metabolites that contribute to its overall effect.
Comparación Con Compuestos Similares
Similar Compounds
Benzylthioethers: Compounds with a similar thioether linkage but different substituents on the benzene ring.
Phenylethenyl derivatives: Compounds with variations in the substituents on the phenylethenyl group.
Uniqueness
{[(E)-2-phenylethenyl]thio}benzene is unique due to its specific combination of a phenylethenyl group and a thioether linkage, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C14H12S |
|---|---|
Peso molecular |
212.31 g/mol |
Nombre IUPAC |
[(E)-2-phenylethenyl]sulfanylbenzene |
InChI |
InChI=1S/C14H12S/c1-3-7-13(8-4-1)11-12-15-14-9-5-2-6-10-14/h1-12H/b12-11+ |
Clave InChI |
NCSYOCXYJXZCGQ-VAWYXSNFSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/SC2=CC=CC=C2 |
SMILES canónico |
C1=CC=C(C=C1)C=CSC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Phenyl-1,4-dioxaspiro[4.5]decane](/img/structure/B11949871.png)

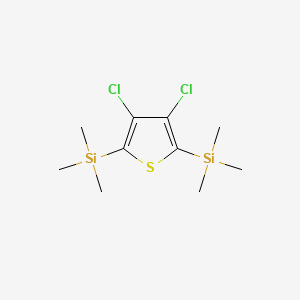
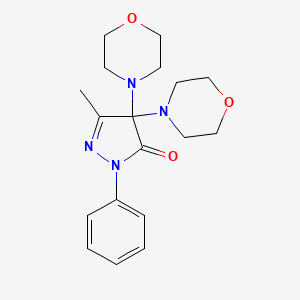
![2,3,4,5-Tetrachloro-6-[(2,6-dimethylphenyl)carbamoyl]benzoic acid](/img/structure/B11949900.png)



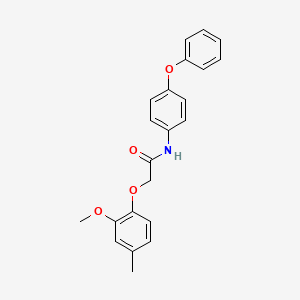

![2-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B11949946.png)
